1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide
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Overview
Description
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, a pyridine moiety, and an enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. The reaction is carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . The conditions are mild and metal-free, making the process environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as pyrrolidin-2-ones and 3-iodopyrroles.
Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TBHP and iodine.
Reduction: Phenylsilane and iron complexes are often used as reducing agents.
Substitution: Various halides and nucleophiles can be employed for substitution reactions.
Major Products:
Pyrrolidin-2-ones: Formed through oxidation reactions.
3-Iodopyrroles: Result from selective iodination and subsequent reactions.
Scientific Research Applications
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Piperidine Derivatives: Compounds like substituted piperidines and piperidinones have comparable structures and applications.
Uniqueness: 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide is unique due to its combination of a piperidine ring, a pyridine moiety, and an enoyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)17-9-5-6-11(10-17)14(19)16-12-7-3-4-8-15-12/h2-4,7-8,11H,1,5-6,9-10H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNINVADJRVQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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